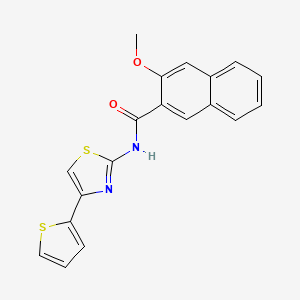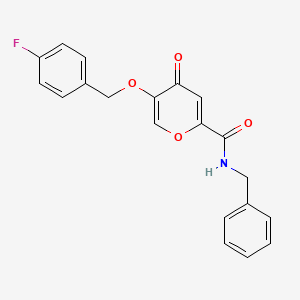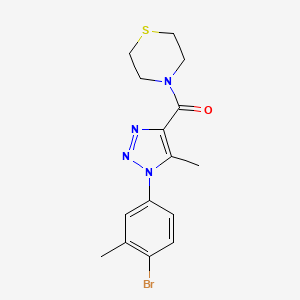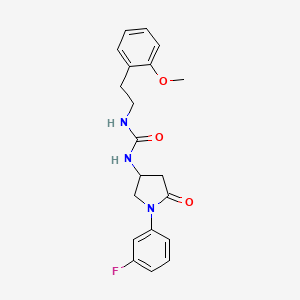
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea, also known as "Compound X," is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In
Aplicaciones Científicas De Investigación
Role in Drug Development
- Neuropeptide Y5 Receptor Antagonists : Urea derivatives have been studied for their potential as neuropeptide Y5 (NPY5) receptor antagonists, which could play a role in developing treatments for obesity and eating disorders. The structure-activity relationships of these compounds were explored to optimize in vitro potency, demonstrating their potential in medical applications (Fotsch et al., 2001).
Anticancer Properties
- PI3 Kinase Inhibition : Some urea derivatives have shown significant anticancer effects and reduced toxicity, indicating their role as potent PI3 kinase inhibitors. This opens up avenues for developing effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
- Antiproliferative Activity : A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been synthesized and evaluated for antiproliferative activity against various cancer cell lines. This research highlights the potential of these compounds as novel anticancer agents (Jian Feng et al., 2020).
Material Science Applications
- Polyurea Synthesis : The synthesis and characterization of new polyureas derived from specific chemical compounds indicate their potential applications in material science, particularly in creating novel polymers with specific physical properties (S. Mallakpour et al., 2002).
Biochemical Studies
- Acetylcholinesterase Inhibitors : Flexible urea derivatives have been evaluated for their antiacetylcholinesterase activity, suggesting their potential use in treating neurological disorders such as Alzheimer's disease (J. Vidaluc et al., 1995).
Sensory Applications
- Fluorescence Probes : Urea compounds have been used in designing fluorescent probes for detecting analytes like carboxylic acids, alcohols, and fluoride ions. This has implications for developing new sensory applications in biochemical and environmental monitoring (C. Bohne et al., 2005).
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-8-3-2-5-14(18)9-10-22-20(26)23-16-12-19(25)24(13-16)17-7-4-6-15(21)11-17/h2-8,11,16H,9-10,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJIUIWLZADFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2708564.png)
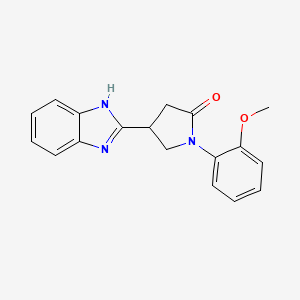
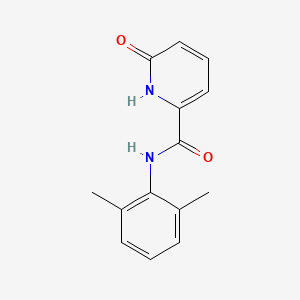
![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)
![N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2708568.png)
![N-(3,4-dimethoxybenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2708569.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)
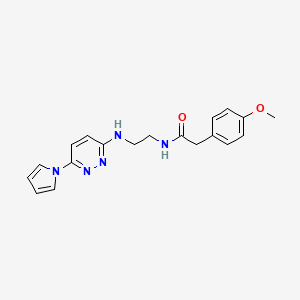
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)
![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)
